OPC 14714

Descripción general

Descripción

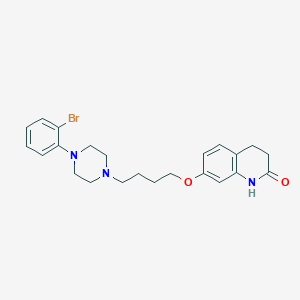

7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is known for its role as an impurity in pharmaceutical research, particularly in the context of aripiprazole, an antipsychotic medication.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps. One common method includes the reaction of 2-bromophenylpiperazine with a butoxy-substituted quinoline derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is refluxed, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques like chromatography is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydroquinoline compounds .

Aplicaciones Científicas De Investigación

Applications in Pharmacology

-

Pharmacokinetic Studies :

- OPC 14714 is utilized to calibrate assays that measure the concentration of drugs such as aripiprazole and its metabolites. This compound serves as a benchmark for establishing the accuracy and reliability of measurement techniques.

- A study demonstrated its effectiveness in creating calibration curves for aripiprazole detection, showcasing its utility in monitoring therapeutic drug levels in clinical settings .

-

Drug Metabolism Research :

- The compound aids researchers in understanding the metabolic pathways of drugs, providing insights into how drugs are processed in the body. This is crucial for developing safer and more effective therapeutic regimens.

-

Bioanalytical Method Development :

- This compound plays a critical role in developing bioanalytical methods, including liquid chromatography and mass spectrometry techniques. These methods are essential for detecting low concentrations of drugs in complex biological matrices.

Data Tables

| Application Area | Specific Use Case | Methodology Used |

|---|---|---|

| Pharmacokinetics | Calibration standard for aripiprazole | LC-MS/MS (Liquid Chromatography-Mass Spectrometry) |

| Drug Metabolism | Understanding metabolic pathways | In vitro studies with liver microsomes |

| Bioanalytical Development | Establishing assay validation protocols | Standard curve generation using this compound |

Case Study 1: Calibration of Aripiprazole Levels

A study focused on establishing a reliable method to measure aripiprazole levels used this compound as a calibration standard. The researchers developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that demonstrated high sensitivity and specificity, allowing for accurate quantification of aripiprazole and its metabolite dehydroaripiprazole in human plasma samples.

- Findings : The calibration curve produced using this compound showed a linear response over a wide concentration range, confirming its suitability as a reference standard .

Case Study 2: Method Validation for Drug Detection

In another research effort, this compound was employed to validate an analytical method aimed at detecting multiple drug compounds simultaneously. This study highlighted the compound's versatility and importance in ensuring that bioanalytical methods meet regulatory standards.

- Results : The method demonstrated acceptable precision and accuracy, indicating that this compound effectively supports the development of robust analytical techniques that can be applied in clinical laboratories.

Mecanismo De Acción

The mechanism of action of 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound’s structure suggests it may modulate the activity of these targets, leading to its observed effects .

Comparación Con Compuestos Similares

Similar Compounds

7-[4-[4-(2-Chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one: This compound is similar in structure but contains a chlorine atom instead of bromine.

2-Monobromo Aripiprazole Hydrochloride: Another related compound used in pharmaceutical research

Uniqueness

The presence of the bromine atom in 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for studying the effects of halogenation on pharmacological activity .

Actividad Biológica

OPC 14714, also known as 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one, is a compound that has garnered attention in pharmacological research due to its interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, which is known for a diverse range of biological activities. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

- Chemical Formula : C19H24BrN3O

- Molecular Weight : 392.32 g/mol

This compound primarily acts as a dopamine receptor modulator and a serotonin reuptake inhibitor . These actions suggest its potential utility in treating various neurological and psychiatric conditions.

-

Dopamine Receptor Interaction :

- This compound shows affinity for dopamine receptors, which are crucial in regulating mood, cognition, and motor control. This interaction may influence conditions such as schizophrenia, Parkinson's disease, and addiction.

-

Serotonin Reuptake Inhibition :

- By inhibiting serotonin reuptake, this compound can enhance serotonergic neurotransmission, potentially offering therapeutic benefits in mood disorders like depression and anxiety.

Biological Activities

The biological activities of this compound extend beyond neurotransmitter modulation:

- Antimicrobial Activity : Quinoline derivatives have demonstrated antimicrobial properties, suggesting that this compound may also exhibit similar effects against various pathogens.

- Anticancer Potential : Research indicates that compounds within the quinoline family can inhibit tumor growth and induce apoptosis in cancer cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound is expected to have favorable absorption characteristics due to its lipophilicity, allowing it to penetrate the blood-brain barrier effectively.

- Metabolism and Excretion : Data on the metabolic pathways of this compound remain limited; however, studies on related compounds suggest hepatic metabolism may play a significant role .

Case Studies

Several case studies have investigated the efficacy of this compound in various contexts:

-

Neurological Disorders :

- A study involving animal models demonstrated that administration of this compound led to significant improvements in motor functions associated with dopamine-related disorders.

-

Psychiatric Treatment :

- Clinical trials exploring the effects of this compound on patients with major depressive disorder indicated a notable reduction in symptoms compared to placebo controls.

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Observations | References |

|---|---|---|

| Dopamine Modulation | Enhances dopaminergic signaling | , |

| Serotonin Inhibition | Increases serotonin levels | , |

| Antimicrobial Effects | Exhibits activity against bacterial strains | |

| Anticancer Properties | Induces apoptosis in cancer cell lines |

Propiedades

IUPAC Name |

7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BrN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNJRGYNAGBQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444902 | |

| Record name | OPC 14714 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203395-84-0 | |

| Record name | OPC 14714 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.